molecular formula C8H9Cl2NO B1275484 2-Amino-1-(3,5-dichlorophenyl)ethanol CAS No. 78982-78-2

2-Amino-1-(3,5-dichlorophenyl)ethanol

Cat. No.: B1275484
CAS No.: 78982-78-2
M. Wt: 206.07 g/mol
InChI Key: SWDAVNPCXAGELD-UHFFFAOYSA-N
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Description

It is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring substituted with two chlorine atoms at the 3 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3,5-dichlorophenyl)ethanol can be achieved through several methods. One common approach involves the reaction of 3,5-dichlorobenzaldehyde with nitromethane to form 3,5-dichlorophenyl nitroethanol, which is then reduced to this compound using a reducing agent such as hydrogen in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3,5-dichlorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group in intermediates can be reduced to an amino group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted phenyl ethanols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-1-(3,5-dichlorophenyl)ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Clenproperol: A β2 agonist with similar pharmacological properties.

    Clenpenterol: Another β2 agonist with structural similarities.

Uniqueness

2-Amino-1-(3,5-dichlorophenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-1-(3,5-dichlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8,12H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDAVNPCXAGELD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396347
Record name 2-amino-1-(3,5-dichlorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78982-78-2
Record name 2-amino-1-(3,5-dichlorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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